molecular formula C10H9NO2 B2786240 3-[(Prop-2-yn-1-yl)amino]benzoic acid CAS No. 923112-68-9

3-[(Prop-2-yn-1-yl)amino]benzoic acid

Cat. No.: B2786240
CAS No.: 923112-68-9
M. Wt: 175.187
InChI Key: JFUGOMKGOJMXDK-UHFFFAOYSA-N
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Description

Contextualization of Propargylamine (B41283) and Benzoic Acid Scaffolds in Organic Synthesis and Medicinal Chemistry

The propargylamine moiety is a well-established and versatile building block in organic chemistry. tandfonline.comresearchgate.net Its unique structure, featuring a terminal alkyne and an amino group, allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex nitrogen-containing molecules. researchgate.net In medicinal chemistry, propargylamine derivatives have been integral to the development of therapeutic agents, particularly for neurodegenerative diseases like Parkinson's and Alzheimer's disease. researchgate.net The propargyl group can act as an irreversible inhibitor of certain enzymes, a property that has been exploited in the design of drugs such as rasagiline (B1678815) and selegiline. researchgate.net Furthermore, the alkyne functionality provides a handle for "click chemistry" reactions, enabling the facile construction of more complex molecular architectures. tandfonline.com

Similarly, the benzoic acid scaffold is a ubiquitous feature in a vast array of biologically active compounds. preprints.orgnih.govresearchgate.net As a simple aromatic carboxylic acid, it serves as a fundamental building block in the synthesis of numerous pharmaceuticals. preprints.orgresearchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. preprints.orgnih.gov The carboxylic acid group can participate in various chemical reactions, allowing for the modification of the molecule's physicochemical properties and its interaction with biological targets. preprints.org The structural rigidity and substitution patterns of the benzene (B151609) ring also play a crucial role in determining the biological activity of its derivatives. tandfonline.com

Significance of 3-[(Prop-2-yn-1-yl)amino]benzoic acid as a Versatile Chemical Entity

The combination of the propargylamine and 3-aminobenzoic acid scaffolds in this compound results in a trifunctional molecule with significant potential as a versatile chemical entity. The presence of the terminal alkyne, the secondary amine, and the carboxylic acid group on a benzene ring opens up numerous avenues for chemical modification and application.

The key structural features and their potential are summarized in the table below:

Functional GroupPotential Significance in Synthesis and Medicinal Chemistry
Terminal Alkyne - Enables participation in copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). - Can be used in Sonogashira coupling and other alkyne-based cross-coupling reactions. - Potential for covalent bond formation with biological targets.
Secondary Amine - Allows for further functionalization through acylation, alkylation, etc. - Can act as a hydrogen bond donor/acceptor, influencing molecular recognition. - The nitrogen atom can be a key site for interaction with biological macromolecules.
Carboxylic Acid - Provides a handle for amide bond formation, esterification, and other derivatizations. - Can serve as a key recognition element for binding to biological targets. - Influences the solubility and pharmacokinetic properties of the molecule.
3-Substituted Benzene Ring - The meta-substitution pattern influences the spatial arrangement of the functional groups. - The aromatic ring can engage in π-π stacking and hydrophobic interactions. - The substitution pattern can be crucial for directing biological activity.

This multifunctional nature makes this compound an attractive starting material for the synthesis of diverse compound libraries for drug discovery and chemical biology research. The ability to selectively modify each of the three functional groups allows for the systematic exploration of structure-activity relationships.

Research Objectives and Scope of Academic Inquiry into this compound

While specific research initiatives focused solely on this compound are not prominent in the available literature, the known utility of its constituent scaffolds allows for the formulation of logical research objectives and scopes of inquiry.

Potential Research Objectives:

Synthesis and Characterization: The primary objective would be the development of an efficient and scalable synthesis of this compound and its subsequent thorough characterization using modern analytical techniques.

Exploration of Chemical Reactivity: A systematic investigation of the reactivity of the alkyne, amine, and carboxylic acid functionalities to establish its utility as a synthetic building block.

Library Synthesis: The use of this compound as a scaffold to generate libraries of novel compounds through derivatization of its functional groups.

Biological Screening: To screen these newly synthesized compounds for a range of biological activities, guided by the known pharmacological profiles of propargylamine and benzoic acid derivatives. This could include assays for anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities.

Development of Chemical Probes: Leveraging the alkyne functionality for the development of chemical probes to study biological processes through techniques like affinity-based protein profiling.

Scope of Academic Inquiry:

The academic inquiry into this compound would likely span several disciplines, including:

Synthetic Organic Chemistry: Focusing on novel synthetic methodologies and the use of the compound as a versatile intermediate.

Medicinal Chemistry: Aimed at the design and synthesis of new drug candidates based on this scaffold.

Chemical Biology: Utilizing derivatives of the compound as tools to investigate biological systems.

Materials Science: Exploring the potential of incorporating this rigid, functionalized molecule into novel polymers or materials.

The following table outlines the key physicochemical properties of the parent compounds, which are foundational to understanding the properties of the target molecule.

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Features
PropargylamineC₃H₅N55.08Terminal alkyne, primary amine
3-Aminobenzoic acidC₇H₇NO₂137.14Aromatic ring, primary amine, carboxylic acid
This compound C₁₀H₉NO₂ 175.19 Terminal alkyne, secondary amine, carboxylic acid, aromatic ring

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(prop-2-ynylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-6-11-9-5-3-4-8(7-9)10(12)13/h1,3-5,7,11H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUGOMKGOJMXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Prop 2 Yn 1 Yl Amino Benzoic Acid and Analogues

Established Synthetic Routes to the Core Structure

The 3-aminobenzoic acid scaffold is a key intermediate in the synthesis of numerous compounds. Its preparation can be achieved through several established chemical pathways, each offering distinct advantages depending on the available starting materials and desired scale of production.

Multi-Step Organic Synthesis Approaches Involving Benzoic Acid Derivatives

Multi-step synthesis provides a versatile and common route to aminobenzoic acids. These sequences often begin with readily available substituted toluenes or benzoic acids, manipulating functional groups through a series of reactions to arrive at the desired product. A typical strategy involves the oxidation of a methyl group to a carboxylic acid and the reduction of a nitro group to an amine. athabascau.ca The order of these steps is critical; for instance, oxidizing the methyl group first can create a product with both acidic and basic functionalities, complicating isolation from reaction mixtures. athabascau.ca

An alternative pathway starts with the nitration of a benzoic acid derivative, followed by a subsequent reduction of the nitro group to yield the amino functionality. For example, 4-(2-acetaminoethyl)-benzoic acid can be nitrated and then catalytically hydrogenated to produce the corresponding 3-amino-benzoic acid derivative. prepchem.com

Table 1: Overview of Multi-Step Synthesis Strategies for Aminobenzoic Acid Cores
Starting MaterialKey TransformationsTypical Reagents
Substituted Toluene (e.g., p-Nitrotoluene)1. Reduction of nitro group 2. Protection of amino group (e.g., acetylation) 3. Oxidation of methyl group 4. Deprotection of amino group1. Sn, HCl 2. Acetic anhydride (B1165640) 3. KMnO₄ 4. Acid/Base hydrolysis
Substituted Benzoic Acid1. Nitration 2. Reduction of nitro group1. Nitrating acid (HNO₃/H₂SO₄) 2. Catalytic hydrogenation (H₂/Pd) or Metal/Acid (Sn/HCl)

Reductive Amination Strategies for Amino Functionalization

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of an aldehyde or ketone with an amine (or ammonia) to form an intermediate imine, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of the 3-aminobenzoic acid core, a precursor such as 3-carboxybenzaldehyde would be reacted with ammonia (B1221849), followed by reduction.

The choice of reducing agent is crucial for the success of the reaction. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the imine intermediate in the presence of the starting carbonyl group. masterorganicchemistry.com This selectivity allows the reaction to be performed in a one-pot procedure where the carbonyl compound, amine, and reducing agent are combined. wikipedia.org Lewis acids like Ti(iPrO)₄ or ZnCl₂ are sometimes added to improve yields for less reactive substrates. commonorganicchemistry.com

Table 2: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentKey FeaturesTypical SolventsNotes
Sodium Borohydride (NaBH₄)Reduces both imines and carbonyls; typically added after imine formation is complete. commonorganicchemistry.comMethanol, EthanolLess selective; timing of addition is critical. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN)Selective for imines at neutral or slightly acidic pH; stable in hydroxylic solvents. wikipedia.orgcommonorganicchemistry.comMethanolIdeal for one-pot reactions; can release toxic cyanide byproducts during workup. wikipedia.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃)A mild and selective reducing agent, often preferred as a less toxic alternative to NaBH₃CN. masterorganicchemistry.comresearchgate.netDCE, DCM, THFSensitive to water and not compatible with methanol. commonorganicchemistry.com

Ammonolysis and Condensation Reactions in Aminobenzoic Acid Synthesis

Ammonolysis involves the displacement of a leaving group by ammonia. This method can be applied to synthesize aminobenzoic acids from corresponding halo-benzoic acids, though it often requires harsh conditions such as high temperatures and pressures. A two-stage process for producing para-aminobenzoic acid involves reacting a monoester of terephthalic acid with ammonia in the liquid phase at temperatures of 50° to 132°C and high pressure. google.com The resulting monoamide intermediate is then converted to the final product. google.com The water content in the ammonia is a critical parameter, as excess water can lead to saponification and reduced yields. google.com

Condensation reactions also serve as a route to aminobenzoic acid derivatives. For example, Ullmann condensation can be used to synthesize 2-phenylamino-benzoic acid derivatives. researchgate.net These reactions involve the coupling of an amine with an aryl halide, typically catalyzed by copper. Other condensation strategies involve reacting aminobenzoic acid with various reagents like isothiocyanates or heteroallenes to form more complex derivatives. researchgate.netresearchgate.net

Table 3: Typical Conditions for Ammonolysis in Aminobenzoic Acid Synthesis
Substrate TypeReagentTypical ConditionsKey Considerations
Halo-benzoic acidAqueous or liquid ammoniaHigh temperature (e.g., >100°C), high pressure, often with a catalyst (e.g., copper salts)Requires robust reaction vessels; side reactions can occur.
Terephthalic acid monoesterLiquid ammonia (≤15% water)50–132°C, 20–115 atmospheresWater content must be controlled to prevent saponification. google.com

Strategic Incorporation of the Prop-2-yn-1-yl Moiety

Once the 3-aminobenzoic acid core is obtained, the next critical step is the introduction of the prop-2-yn-1-yl (propargyl) group onto the nitrogen atom. This terminal alkyne handle is valuable for subsequent chemical modifications, such as click chemistry. nih.gov

Alkynylation and Coupling Reactions

The direct N-propargylation of the amino group is a primary strategy. This can be achieved through nucleophilic substitution using propargyl halides (e.g., propargyl bromide) under basic conditions. However, more sophisticated methods involving catalytic systems are often preferred for their efficiency and selectivity.

A prominent method is the three-component coupling reaction (A³ coupling), which combines an amine, an aldehyde, and a terminal alkyne to generate a propargylamine (B41283) in a single step. organic-chemistry.orgorganic-chemistry.org This reaction is frequently catalyzed by copper or silver salts. For the synthesis of 3-[(prop-2-yn-1-yl)amino]benzoic acid, this would be a less direct route as it builds the amine and attaches the propargyl group simultaneously, rather than starting with 3-aminobenzoic acid. A more direct approach involves the catalytic alkynylation of the pre-formed amine. Copper-based systems are known to catalyze the insertion of a methylene (B1212753) group between an amine and an alkyne, providing access to a range of propargylic amines. organic-chemistry.org Another approach is the Nicholas reaction, which uses dicobalt hexacarbonyl-stabilized propargylium ions for the acid-promoted propargylation of amino groups, a method particularly useful for base-sensitive molecules. nih.gov

Table 4: Catalytic Systems for the Synthesis of Propargylamines
Catalyst SystemReaction TypeSubstratesKey Features
Copper(I) or Copper(II) salts (e.g., CuBr, Cu(OTf)₂)A³ Coupling / AlkynylationAmine, Aldehyde, AlkyneEfficient one-pot synthesis of N-protected propargylamines. organic-chemistry.org
Silver Iodide (AgI)A³ CouplingAmine, Aldehyde, AlkyneEffective in water without a cocatalyst, particularly for aliphatic aldehydes. organic-chemistry.org
Co₂(CO)₈ / Lewis AcidNicholas ReactionAmine, Propargyl alcohol complexProceeds under acidic conditions, suitable for base-sensitive substrates. nih.gov

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, offering highly efficient ways to form carbon-nitrogen bonds. acs.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl halides, is a powerful method for synthesizing aniline (B41778) derivatives. acs.orgresearchgate.net While this reaction is typically used to form the aryl-amine bond itself, related palladium-catalyzed systems can be used for subsequent functionalization.

More advanced palladium-catalyzed methods can directly install an alkynyl group. For instance, a palladium-catalyzed Catellani-type reaction has been developed for the synthesis of α-alkynyl anilines. nih.gov This process involves an ortho C-H amination followed by a decarboxylative alkynylative amination, using alkynyl carboxylic acids as the alkyne source. nih.gov This sophisticated one-pot reaction demonstrates the power of palladium catalysis to construct complex aniline derivatives with high efficiency. The choice of ligand, base, and palladium precatalyst is critical to the success of these transformations, enabling the coupling of a wide range of substrates under increasingly mild conditions. acs.orgnih.gov

Table 5: Key Components in Palladium-Catalyzed C-N Cross-Coupling
ComponentExamplesFunction
Palladium PrecatalystPd₂(dba)₃, [Pd(allyl)Cl]₂Source of the active Pd(0) catalyst.
LigandBuchwald-type biaryl phosphines (e.g., AdBippyPhos), DPPFStabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, reductive elimination). nih.gov
BaseNaOt-Bu, K₃PO₄, KOPhActivates the amine nucleophile and neutralizes the acid byproduct. Weaker bases like KOPh can be used for sensitive substrates. nih.gov
Aryl ElectrophileAryl bromides, aryl chloridesThe aryl source for the C-N bond formation.

Synthesis of Fluorinated Analogues and Other Substituted Derivatives

The synthesis of fluorinated and other substituted analogues of this compound involves strategic modifications either to the 3-aminobenzoic acid starting material before the introduction of the propargyl group, or in some cases, direct modification of the final compound. Methodologies for creating such derivatives often adapt established reactions for N-alkylation, palladium-catalyzed cross-coupling, and aromatic substitution.

A primary strategy for synthesizing substituted derivatives of this compound is the N-alkylation of a pre-substituted 3-aminobenzoic acid. This approach allows for the introduction of a wide variety of substituents onto the aromatic ring. The general reaction involves treating a substituted 3-aminobenzoic acid with a propargyl halide (such as propargyl bromide) in the presence of a base. A series of alkyl derivatives of 4-aminobenzoic acid has been prepared using potassium carbonate as the base in mild reaction conditions, a method that can be adapted for 3-aminobenzoic acid analogues. nih.gov

For the synthesis of fluorinated analogues, methods for the fluorination of the benzoic acid ring are employed. One common method is the Schiemann reaction, where an aminobenzoic acid is converted to a diazonium salt and then treated with a fluoride (B91410) source like tetrafluoroborate. wikipedia.org This would typically be performed on a protected form of 3-aminobenzoic acid to avoid side reactions. Another approach involves nucleophilic fluorination of appropriately substituted precursors. For instance, 2-fluorobenzoic acids can be synthesized via nucleophilic fluorination of 1-arylbenziodoxolones. arkat-usa.org

Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offer a versatile route for forming the C-N bond between an aromatic ring and an amine. wikipedia.orgacsgcipr.org In the context of synthesizing analogues of this compound, this could involve the coupling of a substituted 3-halobenzoic acid with propargylamine. The Buchwald-Hartwig reaction is known for its broad substrate scope and tolerance of various functional groups, making it suitable for creating a diverse library of substituted derivatives. wikipedia.org

The following table outlines general methodologies that can be employed for the synthesis of these analogues.

General Method Description Potential Substituents Key Reagents Relevant Citations
N-AlkylationReaction of a substituted 3-aminobenzoic acid with a propargyl halide.Halogens, alkyl groups, nitro groupsPropargyl bromide, Potassium carbonate nih.gov
Schiemann ReactionDiazotization of a substituted 3-aminobenzoic acid followed by fluorination.FluorineSodium nitrite, Tetrafluoroboric acid wikipedia.org
Nucleophilic FluorinationIntroduction of fluorine via nucleophilic substitution on a suitable precursor.FluorineFluoride salts (e.g., KF, CsF) arkat-usa.org
Buchwald-Hartwig AminationPalladium-catalyzed coupling of a substituted 3-halobenzoic acid with propargylamine.Wide range of functional groups tolerated by the catalysis.Palladium catalyst, Phosphine ligand, Base wikipedia.orgacsgcipr.org

Detailed research into the synthesis of specific substituted analogues of this compound would be necessary to optimize reaction conditions and yields for each derivative. The choice of synthetic route would depend on the desired substituent and its compatibility with the reaction conditions.

Chemical Reactivity and Transformative Derivatization of 3 Prop 2 Yn 1 Yl Amino Benzoic Acid

Reactivity of the Prop-2-yn-1-yl Group

The terminal alkyne of the propargyl group is a key functional handle, enabling a variety of addition and coupling reactions. Its reactivity is central to the use of this compound in synthesizing more complex molecular frameworks. researchgate.netmdpi.comacs.org

Click Chemistry Transformations (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne functionality of 3-[(Prop-2-yn-1-yl)amino]benzoic acid makes it an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". jetir.org This reaction provides a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097) (R-N₃). beilstein-journals.org The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups. jetir.orgnih.gov

The general mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate. Subsequent ring contraction and protonolysis yield the final triazole product. nih.gov This transformation is widely used to link the 3-aminobenzoic acid scaffold to other molecules, including biomolecules, polymers, and fluorescent tags. nih.gov

Table 1: Examples of CuAAC Reactions with this compound

Azide Reactant Product
Benzyl (B1604629) azide 3-({[1-(Phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl}amino)benzoic acid
Azidoethane 3-({[1-Ethyl-1H-1,2,3-triazol-4-yl]methyl}amino)benzoic acid
1-Azido-4-methoxybenzene 3-({[1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl}amino)benzoic acid
3-Azidopropanoic acid 3-{[4-({[3-(Carboxyamino)phenyl]amino}methyl)-1H-1,2,3-triazol-1-yl]propanoic acid}

Oxidation Reactions

The triple bond of the propargyl group is susceptible to oxidation by strong oxidizing agents. Depending on the reaction conditions, different products can be obtained.

With potent agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃), the alkyne can undergo oxidative cleavage. openstax.org For a terminal alkyne like that in this compound, this cleavage typically breaks the carbon-carbon triple bond to yield a carboxylic acid and carbon dioxide. quora.comwebsite-files.com This reaction effectively transforms the propargyl group into a carboxymethyl group attached to the nitrogen atom.

Under milder, neutral conditions, potassium permanganate can oxidize the alkyne to a 1,2-dicarbonyl compound (a diketone). quora.comaakash.ac.in However, this transformation can be difficult to control and may proceed to cleavage.

Table 2: Potential Oxidation Products of the Propargyl Group

Reagent/Conditions Major Product
1. O₃; 2. H₂O or 1. KMnO₄, H₃O⁺ 3-[(Carboxymethyl)amino]benzoic acid
KMnO₄ (cold, neutral) 3-[(2,3-Dioxopropyl)amino]benzoic acid

Reduction Reactions

The alkyne functionality can be fully or partially reduced through catalytic hydrogenation. The choice of catalyst is crucial for controlling the selectivity of the reaction. libretexts.org

Complete Reduction to Alkane: Using a highly active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂), the triple bond is completely reduced to a single bond. commonorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com This reaction converts the propargyl group into a propyl group, yielding 3-(Propylamino)benzoic acid. The reaction proceeds through an alkene intermediate which is not typically isolated as it is rapidly reduced further. libretexts.org

Partial Reduction to Alkene: Selective reduction to the corresponding alkene can be achieved using a "poisoned" catalyst, most commonly Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline). pearson.commasterorganicchemistry.com This catalyst system facilitates the syn-addition of one equivalent of hydrogen across the triple bond, producing the cis-alkene exclusively. vaia.comjove.com The product of this reaction is 3-{[(Z)-prop-2-en-1-yl]amino}benzoic acid, also known as 3-(Allylamino)benzoic acid.

Table 3: Selective Reduction of the Propargyl Group

Reagent/Catalyst Product Functional Group Transformation
H₂, Pd/C 3-(Propylamino)benzoic acid Alkyne → Alkane
H₂, Lindlar's Catalyst 3-{[(Z)-prop-2-en-1-yl]amino}benzoic acid Alkyne → cis-Alkene

Reactions of the Amino Moiety

The secondary amine in this compound is nucleophilic and can participate in a range of substitution reactions to form more complex derivatives.

Alkylation and Acylation Reactions

Alkylation: The secondary amine can be N-alkylated to form a tertiary amine. This is typically achieved by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. tandfonline.com Another modern approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents in the presence of a suitable metal catalyst. nih.govacs.orgorganic-chemistry.org

Acylation: N-acylation occurs readily upon treatment with acylating agents like acyl chlorides or acid anhydrides. researchgate.netresearchgate.net The reaction is often carried out in the presence of a base (e.g., pyridine, triethylamine) to scavenge the acid generated. This reaction converts the secondary amine into a tertiary amide, a common strategy for protecting the amine group or for building more complex structures. researchgate.net

Table 4: Representative Alkylation and Acylation Reactions

Reagent Reaction Type Product
Methyl iodide (CH₃I) Alkylation 3-[Methyl(prop-2-yn-1-yl)amino]benzoic acid
Benzyl bromide (BnBr) Alkylation 3-[(Phenylmethyl)(prop-2-yn-1-yl)amino]benzoic acid
Acetyl chloride (CH₃COCl) Acylation 3-[Acetyl(prop-2-yn-1-yl)amino]benzoic acid
Benzoyl chloride (PhCOCl) Acylation 3-[Benzoyl(prop-2-yn-1-yl)amino]benzoic acid

Formation of Amide and Carbamate (B1207046) Derivatives

The formation of amide derivatives via N-acylation is a primary reaction of the amino moiety, as detailed in the section above. organic-chemistry.orgresearchgate.netgoogle.com This transformation is fundamental in peptide synthesis and the modification of bioactive molecules.

Carbamate derivatives are also readily synthesized from the secondary amine. A common method involves the reaction with an alkyl chloroformate, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base. acs.org This reaction introduces a carbamate linkage, which is a key functional group in many pharmaceuticals and serves as an important protecting group for amines in organic synthesis. usf.edu Alternative, modern methods utilize carbon dioxide as a C1 source in conjunction with an amine and an alkyl halide. acs.orgnih.govorganic-chemistry.org

Table 5: Synthesis of Carbamate Derivatives

Reagent Derivative Type Product
Ethyl chloroformate (ClCO₂Et) Carbamate 3-[Ethoxycarbonyl(prop-2-yn-1-yl)amino]benzoic acid
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) Carbamate 3-[(tert-Butoxycarbonyl)(prop-2-yn-1-yl)amino]benzoic acid

Transformations of the Benzoic Acid Carboxyl Group

The carboxylic acid group is a cornerstone for derivatization, readily undergoing reactions to form esters and amides, or removal through decarboxylation, providing pathways to a variety of molecular scaffolds.

The carboxyl group of this compound can be readily converted into esters and amides through various well-established synthetic methodologies. These transformations are fundamental in medicinal chemistry for enhancing pharmacokinetic properties, modulating biological activity, and enabling further functionalization.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. This Fischer-Speier esterification is a reversible process, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed. Alternatively, the carboxylic acid can be activated, for instance, by conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. Solid acid catalysts, such as functionalized silica (B1680970) gel or zirconium-based catalysts, offer a greener alternative with easier product purification. researchgate.netmdpi.comresearchgate.net

Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine. Direct amidation requires high temperatures and is often inefficient. More commonly, the carboxylic acid is activated using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), or by converting it to an active ester or acyl halide prior to the addition of the amine. researchgate.netnih.gov Titanium-based catalysts, like titanium tetrafluoride, have also been shown to effectively promote the direct amidation of carboxylic acids. researchgate.net These methods provide high yields of the corresponding amides under mild reaction conditions.

Below is a representative table of potential esterification and amidation reactions of this compound.

ReactantReagent(s)ProductReaction Type
MethanolH₂SO₄ (cat.), refluxMethyl 3-[(prop-2-yn-1-yl)amino]benzoateEsterification
EthanolSOCl₂, then ethanolEthyl 3-[(prop-2-yn-1-yl)amino]benzoateEsterification
PiperidineEDC, DMAP(3-[(Prop-2-yn-1-yl)amino]phenyl)(piperdin-1-yl)methanoneAmidation
BenzylamineTiF₄ (cat.), refluxN-Benzyl-3-[(prop-2-yn-1-yl)amino]benzamideAmidation

The removal of the carboxyl group from this compound to yield N-propargylaniline can be accomplished through several decarboxylation pathways. The feasibility and conditions of this reaction are influenced by the electronic nature of the aromatic ring and the presence of catalysts. Aromatic carboxylic acids can undergo decarboxylation at high temperatures, often in the presence of a copper catalyst in a high-boiling solvent like quinoline. numberanalytics.com

For aminobenzoic acids, the decarboxylation can be influenced by the pH of the medium. In acidic aqueous solutions, the rate of decarboxylation of substituted 4-aminobenzoic acids has been studied, suggesting a mechanism involving the neutral ampholyte and hydronium ion. researchgate.net Theoretical studies on the thermal decarboxylation of p-aminobenzoic acid in aqueous solution propose a pseudo-unimolecular concerted decomposition involving a chain of water molecules. psu.edu The presence of the electron-donating amino group can facilitate electrophilic attack at the carbon atom bearing the carboxyl group, which is a key step in some decarboxylation mechanisms. psu.edu

Catalytic methods for aromatic decarboxylation have also been developed. For instance, a palladium-catalyzed decarboxylation of electron-rich aromatic acids proceeds under relatively mild conditions. nih.gov Bimetallic nanoparticles on supported ionic liquid phases have also been shown to be effective multifunctional catalysts for the decarboxylation of aromatic carboxylic acids. nih.gov Furthermore, enzymatic decarboxylation of aminobenzoates has been reported, offering a green and highly selective alternative. acs.org

Decarboxylation MethodConditionsProduct
Thermal DecarboxylationHigh temperature, Copper catalyst (e.g., in quinoline)N-Propargylaniline
Acid-Catalyzed DecarboxylationAcidic aqueous solution, heatN-Propargylaniline
Palladium-Catalyzed DecarboxylationPalladium catalyst, suitable solvent and temperatureN-Propargylaniline
Enzymatic DecarboxylationSpecific decarboxylase enzymeN-Propargylaniline

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound necessitates the use of chemo- and regioselective functionalization strategies to achieve desired molecular modifications. The reactivity of the alkyne, the secondary amine, the carboxylic acid, and the aromatic ring can be selectively targeted by careful choice of reagents and reaction conditions.

The terminal alkyne group is particularly amenable to a variety of selective transformations. For instance, the Sonogashira coupling allows for the introduction of aryl or vinyl substituents at the terminal carbon of the alkyne. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and selective method for the synthesis of 1,2,3-triazoles. The propargylamine (B41283) moiety itself can undergo selective cyclization and isomerization reactions to generate functionalized quinolines and 1-azadienes under palladium or base catalysis, respectively. organic-chemistry.orgmasterorganicchemistry.com

The secondary amine can be selectively N-alkylated or N-acylated under appropriate conditions, provided that the more acidic carboxylic acid proton is first removed or the carboxyl group is protected.

The aromatic ring can undergo electrophilic aromatic substitution reactions. The directing effects of the amino and carboxyl groups will influence the regioselectivity of these reactions. The amino group is an activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group. The outcome of electrophilic substitution will depend on the reaction conditions and the nature of the electrophile. For instance, iridium-catalyzed ortho-amination of benzoic acids has been developed, showcasing high regioselectivity dictated by the carboxylic acid directing group. nih.gov

The carboxylic acid can be selectively functionalized as discussed in section 3.3.1, often without affecting the other functional groups under mild conditions. For example, copper-catalyzed amination of chlorobenzoic acids has been shown to proceed with high chemo- and regioselectivity, leaving other halide substituents on the aromatic rings untouched. nih.gov

Rational Design and Synthesis of Complex Analogues for Biological Investigations

The structural framework of this compound serves as a valuable scaffold for the rational design and synthesis of complex analogues for biological investigations. By strategically modifying the different functional groups, libraries of compounds can be generated and screened for various biological activities.

The synthesis of substituted 3-benzoic acid derivatives has been explored for the development of inhibitors for enzymes such as Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR). uef.fi In such studies, fragment-based drug design approaches are often employed, where a starting fragment is elaborated with different substituents to improve binding affinity and selectivity. The propargyl group can be utilized as a reactive handle for bioconjugation or for probing interactions within a biological target.

Analogues of aminobenzoic acids have been designed and synthesized as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov The design often involves incorporating moieties that can interact with key residues in the active site of the target enzyme. Molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently used to guide the design of more potent and selective inhibitors.

Furthermore, the synthesis of complex analogues of aminobenzoic acids has been undertaken to develop antibacterial and antibiofilm agents. nih.gov For example, isatin-aminobenzoic acid hybrids have been synthesized and evaluated for their antimicrobial properties. nih.gov The modular nature of the synthesis allows for the systematic variation of different parts of the molecule to optimize biological activity.

The following table provides examples of complex analogues based on the aminobenzoic acid scaffold and their intended biological applications.

Analogue ClassSynthetic StrategyBiological Target/Application
Substituted 3-benzoic acid derivativesBioisosteric replacement and analogue developmentMtDHFR inhibitors for tuberculosis treatment uef.fi
p-Aminobenzoic acid derivatives with varied side chainsQSAR-based design and synthesisCholinesterase inhibitors for Alzheimer's disease nih.gov
Isatin-aminobenzoic acid hybridsCondensation reactionsAntibacterial and antibiofilm agents nih.gov
Benzofuran–thiazolylhydrazone derivativesMulti-step synthesis involving cyclizationMonoamine oxidase (MAO) inhibitors nih.gov
Brassinosteroid analogs with benzoate (B1203000) groupsMulti-step synthesis from steroid precursorsPlant growth regulators mdpi.com

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3 Prop 2 Yn 1 Yl Amino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy of 3-[(Prop-2-yn-1-yl)amino]benzoic acid would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the peak) of each signal are key parameters for structural assignment.

A detailed analysis of the ¹H NMR spectrum would allow for the precise assignment of protons on the aromatic ring, the methylene (B1212753) (-CH₂-) group of the propargyl substituent, the acetylenic proton (-C≡CH), and the amine (-NH-) and carboxylic acid (-COOH) protons. The coupling constants (J values) between adjacent protons would further confirm the substitution pattern on the benzene (B151609) ring and the connectivity within the propargyl group.

Interactive Data Table: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic CH7.0 - 8.0m-
Amine NH4.0 - 5.0br s-
Methylene CH₂~4.0d~2.4
Acetylenic CH~2.5t~2.4
Carboxylic Acid OH10.0 - 12.0br s-
Note: Predicted values are estimates and can vary based on solvent and experimental conditions. br s = broad singlet, d = doublet, t = triplet, m = multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon signals would indicate their electronic environment, allowing for the differentiation between aromatic, alkynyl, methylene, and carbonyl carbons. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to further distinguish between CH, CH₂, and CH₃ groups.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid C=O165 - 175
Aromatic C-N140 - 150
Aromatic C-COOH130 - 135
Aromatic CH115 - 130
Acetylenic C≡CH75 - 85
Acetylenic C≡C-CH₂70 - 80
Methylene CH₂30 - 40
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The detection of these ions allows for the direct determination of the compound's molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of the molecule. By comparing the experimentally measured exact mass with the calculated theoretical mass for a proposed formula (C₁₀H₉NO₂ for this compound), the molecular formula can be confirmed with a high degree of confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample of this compound and for identifying any impurities or byproducts from its synthesis. The retention time from the LC provides an additional characteristic parameter for the compound, while the MS provides mass information for the eluting components.

Interactive Data Table: Predicted Mass Spectrometry Data

Technique Ion Mode Expected m/z Information Obtained
ESI-MSPositive[M+H]⁺Molecular Weight Confirmation
ESI-MSNegative[M-H]⁻Molecular Weight Confirmation
HRMSPositive[M+H]⁺Exact Mass and Elemental Formula
Note: M represents the neutral molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its distinct structural motifs: the carboxylic acid, the secondary aromatic amine, the terminal alkyne, and the benzene ring.

The carboxylic acid functional group gives rise to two prominent features. A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, resulting from the O-H stretching vibration, which is broadened due to extensive intermolecular hydrogen bonding. docbrown.infospectroscopyonline.comquora.com The second key feature is a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids where conjugation can lower the frequency. docbrown.infospectroscopyonline.com

The terminal alkyne group provides two highly diagnostic peaks. A sharp, strong band corresponding to the ≡C-H stretch is expected around 3330-3270 cm⁻¹. libretexts.orgorgchemboulder.com The carbon-carbon triple bond (C≡C) stretch itself appears as a weak to medium intensity band in the 2260-2100 cm⁻¹ region, an area of the spectrum that is often uncrowded. orgchemboulder.comyoutube.com

The secondary aromatic amine (Ar-NH-R) is characterized by a single, medium-intensity N-H stretching vibration, which is expected to appear in the 3400-3300 cm⁻¹ range. wpmucdn.comorgchemboulder.comspectroscopyonline.com Additionally, the C-N stretching vibration for aromatic amines is typically observed between 1335 and 1250 cm⁻¹. orgchemboulder.com The aromatic ring itself will contribute to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alkyne (Terminal)≡C-H Stretch3330 - 3270Strong, Sharp
Secondary AmineN-H Stretch3400 - 3300Medium
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
AromaticC-H Stretch3100 - 3000Medium to Weak
Alkyne (Terminal)C≡C Stretch2260 - 2100Weak to Medium
Carboxylic AcidC=O Stretch1710 - 1680Strong
Aromatic/AmineC=C Stretch / N-H Bend1650 - 1580Medium
Aromatic AmineC-N Stretch1335 - 1250Strong
Carboxylic AcidC-O Stretch1320 - 1210Strong
Carboxylic AcidO-H Bend (out-of-plane)960 - 900Broad, Medium
Alkyne (Terminal)≡C-H Bend700 - 610Strong, Broad

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The UV-Vis spectrum of this compound is primarily dictated by the chromophores present, namely the substituted benzene ring. The aminobenzoic acid framework is expected to exhibit characteristic absorption bands corresponding to π→π* and n→π* electronic transitions.

The benzene ring and its substituents, the carboxylic acid and the amino group, constitute the principal chromophoric system. For the parent compound, 3-aminobenzoic acid, typical absorption maxima are observed around 226 nm and 272 nm. whiterose.ac.uk These absorptions are attributed to π→π* transitions within the aromatic system, which are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. The N-substitution with the propargyl group is not expected to dramatically shift these primary absorption bands, as it does not significantly extend the conjugation of the aromatic system.

A weaker absorption band, corresponding to the n→π* transition of the carbonyl group in the carboxylic acid, may also be present but is often obscured by the more intense π→π* bands. The exact position and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent polarity.

Expected λmax (nm)Electronic TransitionChromophore
~226π → πSubstituted Benzene Ring
~272π → πSubstituted Benzene Ring
>300 (typically weak)n → π*Carbonyl (C=O)

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Packing

While specific crystallographic data for this compound is not publicly available, analysis of a structurally related compound, N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, can serve as an illustrative example of the type of interactions the propargylamino moiety can engage in. In the crystal structure of this related molecule, the propargyl group plays a role in the crystal packing through C-H···π interactions. The amine N-H group is a potent hydrogen bond donor, forming strong intermolecular N-H···N hydrogen bonds that stabilize the crystal structure.

Illustrative Crystal Data for a Related Propargyl-Containing Compound (N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine)
ParameterValue
Chemical FormulaC₁₀H₈N₂S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.8048 (4)
b (Å)8.6071 (5)
c (Å)15.8244 (8)
β (°)99.445 (5)
Volume (ų)914.26 (9)
Z4
Key InteractionsN—H···N hydrogen bonds, C—H···π interactions

Note: This data is for a related compound and serves only to illustrate the type of information obtained from an XRD study.

Other Specialized Techniques (e.g., Electron Paramagnetic Resonance (EPR), Fluorescence Spectroscopy, Molar Conductance)

Beyond the core spectroscopic techniques, other specialized methods can provide further insight into the properties of this compound.

Fluorescence Spectroscopy: Many aminobenzoic acid derivatives are known to be fluorescent. researchgate.netnih.govnih.gov The fluorescence arises from the radiative decay of an electron from the first excited singlet state to the ground state after initial excitation. The aminobenzoic acid core can exhibit intramolecular charge transfer (ICT) upon excitation, where electron density moves from the electron-donating amino group to the electron-accepting carboxylic acid group. researchgate.net This ICT character often results in a large Stokes shift (the difference between the absorption and emission maxima) and sensitivity of the emission wavelength to the polarity of the solvent. It is plausible that this compound would exhibit fluorescent properties, and studying its emission spectra in various solvents could provide valuable information about its excited-state behavior and electronic structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) spectroscopy is a technique used to study chemical species that have unpaired electrons. As this compound is a closed-shell molecule with no unpaired electrons in its ground state, it would be EPR-silent. This technique would not be applicable for its direct structural characterization unless it were to be converted into a radical species.

Molar Conductance: Molar conductance measurements are used to determine the electrolytic nature of a compound in solution. Since this compound is a neutral organic molecule, it is expected to be a non-electrolyte in most organic solvents. In aqueous solution, it could exhibit very slight conductivity due to the weak acidic nature of the carboxylic acid group, but this is not a primary technique for its structural elucidation.

Currently, there is no specific published data on the EPR or molar conductance for this compound.

Computational and Theoretical Studies of 3 Prop 2 Yn 1 Yl Amino Benzoic Acid

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations serve as a powerful tool for understanding the intrinsic properties of a molecule. While specific studies on 3-[(Prop-2-yn-1-yl)amino]benzoic acid are scarce, the following sections outline the theoretical approaches that would be employed to characterize it.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to predict its molecular properties. These calculations would provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. For this compound, this process would identify the most stable three-dimensional structure. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-N bond connecting the propargyl group to the benzoic acid ring, to identify the global energy minimum.

Electronic Structure and Reactivity Descriptors

The electronic structure of the molecule dictates its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. From these energies, global reactivity descriptors such as electronegativity, chemical hardness, and global softness would be calculated to quantify its reactivity.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR, IR Frequencies)

Theoretical calculations can predict spectroscopic data that aids in the experimental characterization of a compound. The Gauge-Independent Atomic Orbital (GIAO) method would be used to calculate the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Furthermore, theoretical vibrational (infrared) frequencies would be calculated and compared with experimental IR spectra to confirm the molecular structure and identify characteristic vibrational modes, such as the C≡C stretch of the alkyne group, the C=O stretch of the carboxylic acid, and the N-H stretch of the secondary amine.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are used to predict how a molecule might interact with a biological target, such as a protein.

Patent Landscape and Future Research Trajectories for 3 Prop 2 Yn 1 Yl Amino Benzoic Acid

Analysis of Patent Filings and Claims Related to the Compound and its Derivatives

Direct patent claims specifically naming 3-[(Prop-2-yn-1-yl)amino]benzoic acid are not prevalent in publicly accessible databases. However, the compound is encompassed within the broader chemical space claimed by patents covering aminobenzoic acid derivatives for various therapeutic applications. A key example is U.S. Patent US10759754B2, which claims a wide genus of aminobenzoic acid derivatives for use as anticancer, anti-inflammatory, and anti-metastatic agents. google.com

The claims in this patent are defined by a Markush structure, a common practice in chemical patents where a core scaffold is described with multiple variable substituent groups. The core structure allows for an amino group at position 3 of a benzoic acid ring, with a variable substituent on the nitrogen. The definition of this substituent often includes alkyl, aryl, and, crucially, alkynyl groups, the class to which the prop-2-yn-1-yl (propargyl) group belongs. Therefore, while this compound may not be an exemplified compound, it falls within the intellectual property protection of such patents.

The primary therapeutic area for related patented compounds, particularly N-phenyl and N-naphthyl aminobenzoic acids, is the inhibition of aldo-keto reductase family 1 member C3 (AKR1C3). nih.govnih.gov This enzyme is a key target in castration-resistant prostate cancer and other malignancies due to its role in androgen biosynthesis and prostaglandin (B15479496) metabolism. nih.govmdpi.com Patents in this domain claim the use of these compounds to modulate AKR1C3 activity, thereby preventing the production of hormones that drive cancer growth. nih.govgoogle.com

Table 1: Representative Patent Analysis
Patent NumberTitleAssigneeKey Claims & Relevance
US10759754B2Aminobenzoic acid derivatives for use as anti-inflammatory agents, anti-metastatic agents and/or anticancer agentsUniversité du Québec à Trois-RivièresClaims a broad genus of aminobenzoic acid derivatives with variable substituents on the amino group. The definition of substituents is broad enough to include alkynyl groups like propargyl, thus covering the title compound within its scope. google.com
WO2018148721A1Highly selective AKR1C3 inhibitors and methods of use thereofThe Board of Trustees of the University of IllinoisFocuses on developing AKR1C3 inhibitors that are selective over other isoforms, a critical challenge in the field. While claiming different scaffolds, it highlights the therapeutic strategy for which aminobenzoic acids are investigated. google.com
US20040010038A1Propargylamino indan (B1671822) derivatives and propargylamino tetralin derivatives as brain-selective MAO inhibitorsTeva Pharmaceutical Industries, Ltd.Demonstrates the patentability of the "propargylamino" moiety itself as a key feature of pharmacologically active agents, albeit for a different biological target (Monoamine Oxidase). google.com

Strategic Research Directions and Potential for Discovery of Novel Chemical Entities

The existing patent landscape and scientific literature strongly suggest a primary strategic direction for this compound research: its evaluation and optimization as an AKR1C3 inhibitor. nih.govresearchgate.net Given that structurally related N-phenylaminobenzoic acids are potent inhibitors of this enzyme, the title compound represents an unexplored analogue with a unique functional group. researchgate.net

Future research trajectories should focus on several key areas:

Bioactivity Screening: The initial and most critical step is to profile the compound against a panel of AKR1C isoforms (AKR1C1, AKR1C2, AKR1C3, AKR1C4) to determine its potency and, importantly, its selectivity for AKR1C3. nih.gov High selectivity is a crucial attribute for avoiding off-target effects, a major hurdle for many previously developed inhibitors. google.com

Structure-Activity Relationship (SAR) Studies: The propargyl group serves as a versatile chemical handle for modification. SAR studies can be conducted by synthesizing derivatives to probe the chemical space around this core.

Modification of the Alkyne: The terminal alkyne can be used in coupling reactions (e.g., Sonogashira coupling) to append various aryl or heteroaryl groups, exploring interactions with different pockets of the enzyme's active site.

Modification of the Benzoic Acid: The carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate pharmacokinetic properties such as cell permeability and metabolic stability.

Development of Fused Heterocyclic Systems: The propargylamino moiety is a well-established precursor for the synthesis of complex, nitrogen-containing heterocyclic compounds. kcl.ac.ukresearchgate.net Research can be directed towards intramolecular cyclization reactions to create novel, rigidified scaffolds. These new chemical entities could exhibit entirely different pharmacological profiles or enhanced potency and selectivity for the intended target.

Integration into Advanced Drug Discovery Platforms (excluding clinical development)

The presence of the terminal alkyne in this compound makes it exceptionally well-suited for integration into modern drug discovery platforms that leverage bioorthogonal chemistry.

Click Chemistry for Fragment-Based Drug Discovery (FBDD): The compound can be used as a "fragment" in FBDD campaigns. The propargyl group is a key component for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." In an FBDD approach, if this compound shows even weak binding to a target protein, it can be chemically "clicked" to other azide-containing fragments that bind to an adjacent site, rapidly generating a high-affinity lead molecule.

Activity-Based Protein Profiling (ABPP): To confirm the molecular target of the compound within a complex biological system, it can be converted into a chemical probe for ABPP. An azide-functionalized reporter tag (such as biotin (B1667282) for affinity purification or a fluorophore for imaging) can be attached to the compound via the alkyne handle. When introduced to cell lysates, the probe will covalently bind to its target. The reporter tag then allows for the identification of the target protein, providing direct evidence of the compound's mechanism of action at a preclinical stage.

Combinatorial Library Synthesis: The reactivity of the alkyne allows for the rapid generation of a large library of derivatives using automated parallel synthesis. By reacting the core molecule with a diverse collection of azide-containing building blocks, hundreds or thousands of unique triazole-containing products can be created and screened for biological activity, accelerating the discovery of novel and potent chemical entities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-[(Prop-2-yn-1-yl)amino]benzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For instance, the propargylamine group can be introduced to the benzoic acid scaffold using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions. Reaction temperature (0–25°C), solvent polarity (DMF or THF), and stoichiometric ratios of reactants significantly impact yield and purity. Monitoring via TLC or HPLC ensures reaction progress .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer with Mo/Kα radiation. The SHELX suite (SHELXS for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinning and high-resolution data. Hydrogen bonding networks and torsion angles are critical parameters .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • 1H/13C NMR : The propargyl proton appears as a triplet (δ ~2.5 ppm), while the aromatic protons of the benzoic acid moiety resonate between δ 6.8–8.0 ppm.
  • IR : A strong carbonyl stretch (C=O) at ~1680 cm⁻¹ and alkyne C≡C stretch at ~2100 cm⁻¹.
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks, with fragmentation patterns confirming the propargylamine side chain .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, solvent carriers) or bacterial strains. Systematic replication under controlled parameters (e.g., fixed inoculum size, standardized growth media) is critical. Data triangulation using orthogonal assays (e.g., MIC testing vs. enzymatic inhibition) and meta-analysis of published datasets can clarify discrepancies .

Q. What strategies optimize the compound's solubility and stability in biological assays without structural modification?

  • Methodological Answer : Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility. Buffering at pH 7.4 (PBS) stabilizes the carboxylic acid group. Lyophilization with cryoprotectants (e.g., trehalose) improves long-term storage stability .

Q. What role does the alkyne group play in click chemistry applications for targeted drug delivery systems?

  • Methodological Answer : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the compound to azide-functionalized carriers (e.g., nanoparticles, antibodies). This "clickable" handle facilitates site-specific labeling and enhances biodistribution profiling .

Q. How does the compound interact with bacterial folate pathways, and how can this inform antimicrobial resistance studies?

  • Methodological Answer : Structural analogs of p-aminobenzoic acid (PABA) competitively inhibit dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. Resistance mechanisms (e.g., DHPS mutations) can be studied via comparative genomics and enzyme kinetics. Cross-resistance with sulfonamides should be assessed using isogenic mutant strains .

Q. What advanced computational methods predict the compound's reactivity in complex organic syntheses?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic attack at the alkyne carbon. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes), guiding rational design of derivatives .

Key Research Challenges and Data Contradictions

  • Structural vs. Functional Analogues : While this compound shares similarities with PABA, its alkyne group may confer unique steric or electronic effects that alter biological activity compared to sulfonamides .
  • Crystallographic Refinement : High thermal motion in the propargyl group complicates electron density maps, requiring iterative refinement in SHELXL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.